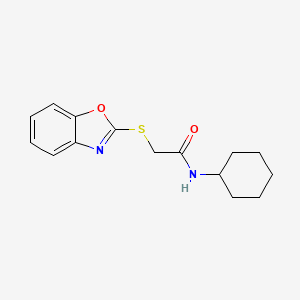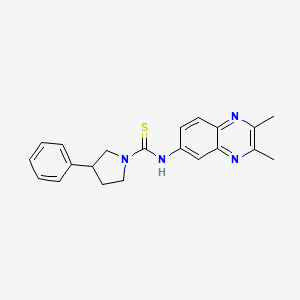![molecular formula C22H20Cl2N2O3S B4988487 N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)
N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, commonly known as DAS181, is a small molecule drug that has gained attention for its potential application in treating respiratory viral infections. It is a neuraminidase inhibitor that works by cleaving the sialic acid residues on the surface of host cells, which are used by viruses to enter and infect the cells.
Mécanisme D'action
DAS181 works by cleaving the sialic acid residues on the surface of host cells, which are used by viruses to enter and infect the cells. By removing these sialic acid residues, DAS181 prevents the viruses from binding to and infecting the cells, thus inhibiting viral replication.
Biochemical and Physiological Effects
DAS181 has been shown to be well-tolerated in both in vitro and in vivo studies. It has a low toxicity profile and does not appear to have any significant adverse effects on host cells or tissues. In animal studies, DAS181 has been shown to reduce viral titers and improve survival rates in influenza-infected mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DAS181 is its broad-spectrum activity against a wide range of influenza strains, including those that are resistant to current antiviral drugs. It also has a low toxicity profile and appears to be well-tolerated in both in vitro and in vivo studies. However, one of the limitations of DAS181 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for DAS181 research. One area of interest is the development of more potent and selective derivatives of DAS181 that could be used as antiviral drugs. Another area of interest is the use of DAS181 in combination with other antiviral drugs to enhance its efficacy. Additionally, DAS181 could be studied for its potential application in treating other respiratory viral infections, such as coronavirus and respiratory syncytial virus. Finally, DAS181 could be studied for its potential application in preventing viral transmission, particularly in high-risk populations such as healthcare workers and travelers.
Méthodes De Synthèse
The synthesis of DAS181 involves a multi-step process that starts with the reaction of 2,5-dichloronitrobenzene with 2,5-dimethylphenylamine to form N-(2,5-dichlorophenyl)-3-(2,5-dimethylphenylamino)nitrobenzamide. This intermediate is then reduced with sodium dithionite to form N-(2,5-dichlorophenyl)-3-(2,5-dimethylphenylamino)benzamide, which is then treated with sulfonyl chloride to form N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide. Finally, the methyl group is added to the para position of the benzamide ring using a palladium-catalyzed coupling reaction with methyl iodide.
Applications De Recherche Scientifique
DAS181 has been studied extensively for its potential application in treating respiratory viral infections, particularly influenza and parainfluenza viruses. In vitro studies have shown that DAS181 is effective against a wide range of influenza strains, including those that are resistant to current antiviral drugs such as oseltamivir and zanamivir. It has also been shown to be effective against parainfluenza viruses, which currently have no approved antiviral treatment.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-13-4-5-14(2)19(10-13)26-30(28,29)21-11-16(7-6-15(21)3)22(27)25-20-12-17(23)8-9-18(20)24/h4-12,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYMHYYOHBCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4988404.png)

![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)


![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)